molecular formula C18H21N3O3 B2971712 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034277-70-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2971712
CAS No.: 2034277-70-6
M. Wt: 327.384
InChI Key: ULOCFZKLKQYEQL-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds. It has a wide range of biological and pharmacological applications . Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, one method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . Another method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific benzofuran derivative would depend on its specific structure. For example, 2-Benzofuranyl methyl ketone, a benzofuran derivative, is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Research has focused on synthesizing derivatives related to the benzofuran and pyrazole moieties, which exhibit significant antimicrobial activity. For example, a series of compounds including 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized, showcasing excellent yields and demonstrating in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020). Moreover, the exploration into tetrahydrobenzofuran derivatives through synthesis and dimethyldioxirane oxidation has presented avenues for novel antimicrobial agents (Levai et al., 2002).

Biological Evaluation and Activity

The compound's derivatives have been evaluated for their biological activity, including the study of pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties. These compounds have shown to inhibit the in vitro growth of tumor cell lines, presenting potential therapeutic applications (Popsavin et al., 2002). Additionally, nucleoside and nucleotide derivatives of pyrazofurin were prepared, highlighting their antiviral and cytostatic activity in cell culture, which marks a significant step towards the development of new antiviral therapies (Petrie et al., 1986).

Antiallergic and Antioxidant Properties

Further investigations have led to the synthesis of compounds exhibiting antiallergic activity, which could be beneficial in developing new treatments for allergic reactions. A study on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines demonstrated their potential in antiallergic applications, showing promise for clinical use (Nohara et al., 1985). Additionally, the synthesis of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives has highlighted their antimicrobial and antioxidant activities, contributing to the search for compounds with dual functionalities (Aytemir et al., 2003).

Safety and Hazards

The safety and hazards associated with a specific benzofuran derivative would depend on its specific structure. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research may focus on synthesizing new derivatives and studying their biological activities to develop new therapeutic agents.

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives have been shown to have significant inhibitory effects on certain enzymes

Cellular Effects

Some benzofuran derivatives have shown anticancer activity against certain cancer cell lines

Molecular Mechanism

It is known that benzofuran derivatives can interact with various biomolecules , but the specific binding interactions of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, as well as any enzyme inhibition or activation and changes in gene expression it may cause, need to be investigated further.

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not yet fully known and require further study .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-16(12(2)21(4)20-11)17(22)19-10-18(3,23)15-9-13-7-5-6-8-14(13)24-15/h5-9,23H,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOCFZKLKQYEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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